molecular formula C23H23FN4O3 B5220306 N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide

Cat. No.: B5220306
M. Wt: 422.5 g/mol
InChI Key: UEIKITSCDLGXKO-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a pyrazole ring, and a fluorobenzamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide typically involves multiple steps, including the formation of the morpholine and pyrazole rings, followed by their coupling with the fluorobenzamide group. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used to introduce the morpholine ring . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step involves the reaction of the pyrazole derivative with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide: stands out due to its unique combination of a morpholine ring, a pyrazole ring, and a fluorobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholine-4-carbonyl)-2-phenylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-15-13-27(14-16(2)31-15)23(30)20-12-25-28(19-9-4-3-5-10-19)21(20)26-22(29)17-7-6-8-18(24)11-17/h3-12,15-16H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIKITSCDLGXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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